DL-Lactic Acid-13C2 Sodium Salt
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Overview
Description
DL-Lactic Acid-13C2 Sodium Salt is a stable isotope labelled compound with the molecular formula C13C2H5NaO3 and a molecular weight of 114.05 . It is a neat product that is used in food and beverage testing .
Synthesis Analysis
DL-Lactic Acid-13C2 Sodium Salt is typically produced by fermentation of a sugar source, such as corn or beets . The resulting lactic acid is then neutralized to create the sodium salt .Molecular Structure Analysis
The molecular structure of DL-Lactic Acid-13C2 Sodium Salt is represented by the SMILES notation [13CH3]13C([H])C(O[Na])=O .Physical And Chemical Properties Analysis
DL-Lactic Acid-13C2 Sodium Salt is a neat product that should be stored at +4°C .Scientific Research Applications
1. Environmental Applications
DL-lactic acid-13C2 sodium salt is used as an eco-friendly extraction solvent for monitoring trace metals in complex matrices. In a study by Ji et al. (2021), it was used for the ultrasonic-assisted dispersive liquid-liquid microextraction method to monitor cadmium and arsenic in wine samples, demonstrating its potential in environmental monitoring and food safety applications (Ji, Zhao, Li, & Zhao, 2021).
2. Biomedical Engineering
In biomedical engineering, DL-lactic acid-based polymers are extensively studied for their biocompatibility and biodegradability. For instance, Proikakis et al. (2003) investigated the stability of DL-poly(lactic acid) in aqueous solutions, which is crucial for its application in biomedical devices and drug delivery systems (Proikakis, Mamouzelos, Tarantili, & Andreopoulos, 2003).
3. Drug Delivery Systems
DL-lactic acid derivatives are also significant in the formulation of drug delivery systems. Stevanović et al. (2007) discussed the fabrication of poly(DL-lactide-co-glycolide) nanospheres containing ascorbic acid, highlighting their importance in ensuring the stability and controlled release of pharmaceuticals (Stevanović, Savic, Jordović, & Uskoković, 2007).
4. Tissue Engineering
DL-lactic acid-13C2 sodium salt's derivatives are applied in tissue engineering. Matsusaki et al. (2001) synthesized biodegradable polymers composed of hydroxycinnamic acid and D,L-lactic acid, indicating their potential use in tissue engineering and as orthopedic matrices (Matsusaki, Kishida, Stainton, Ansell, & Akashi, 2001).
5. Biochemical Production
The compound is useful in biochemical production processes. Sornlek et al. (2022) demonstrated the production of D-lactic acid from sugarcane bagasse by genetically engineered Saccharomyces cerevisiae, showcasing its role in biotechnological applications (Sornlek, Sae-tang, Watcharawipas, Wongwisansri, Tanapongpipat, Eurwilaichtr, Champreda, Runguphan, Schaap, & Martins dos Santos, 2022).
properties
CAS RN |
150114-72-0 |
---|---|
Product Name |
DL-Lactic Acid-13C2 Sodium Salt |
Molecular Formula |
C3H6O3 |
Molecular Weight |
92.063 g/mol |
IUPAC Name |
2-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/i1+1,2+1 |
InChI Key |
JVTAAEKCZFNVCJ-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH3][13CH](C(=O)O)O |
SMILES |
CC(C(=O)O)O |
Canonical SMILES |
CC(C(=O)O)O |
synonyms |
Lactic Acid-13C2 , Monosodium Salt; 2-Hydroxy-propanoic Acid-13C2 , Monosodium Salt; Sodium Lactate-13C2 ; E 325-13C2 ; Lacolin-13C2 ; Lactic Acid-13C2 Sodium Salt; Monosodium Lactate-13C2 ; NSC 31718-13C2 ; Per-glycerin-13C2 ; Purasal Powder S 98JS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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